molecular formula C7H18Cl2N2 B1406783 (1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1807882-44-5

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No.: B1406783
CAS No.: 1807882-44-5
M. Wt: 201.13 g/mol
InChI Key: KARKSOALPPLYBK-JFYKYWLVSA-N
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Description

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine compound. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine. The compound’s chiral nature makes it particularly valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentanone with methylamine, followed by reduction and subsequent resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, and substituted cyclopentane derivatives. These products have various applications in organic synthesis and pharmaceutical development.

Scientific Research Applications

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, helping to produce enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1,2-diphenylethylenediamine dihydrochloride
  • (1S,2S)-1,2-di-1-naphthylethylenediamine dihydrochloride
  • (1S,2S)-1,2-bis(4-methoxyphenyl)ethylenediamine dihydrochloride

Uniqueness

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is unique due to its specific chiral structure and the presence of dimethyl groups on the nitrogen atoms. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.

Properties

IUPAC Name

(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCC[C@@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807882-44-5
Record name (1S,2S)-N1,N1-dimethylcyclopentane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 3
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 4
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 5
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 6
(1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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